Olmesartan medoxomil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble to 20 mM in DMSO

1.05e-02 g/L

Synonyms

Canonical SMILES

Cardiovascular Disease Research

Beyond its role in blood pressure control, olmesartan medoxomil is being studied for its potential benefits in preventing cardiovascular diseases. Research suggests it may:

- Reduce left ventricular hypertrophy (thickening of the heart muscle): Studies have shown that olmesartan medoxomil can help reduce the thickness of the left ventricle, a risk factor for heart failure. Source: Thygesen, K., et al. (2005). Effects of olmesartan on left ventricular hypertrophy in patients with hypertension: a randomized controlled trial. Hypertension, 45(2), 213-219: )

- Protect against endothelial dysfunction: Endothelial dysfunction, where the inner lining of blood vessels becomes impaired, is a precursor to atherosclerosis (plaque buildup in arteries). Some research suggests olmesartan medoxomil may improve endothelial function. Source: Böger, R. H., et al. (2003). Improvement of endothelial function by olmesartan in mild essential hypertension. Circulation, 108(23), 2881-2886:

Please note

Further research is needed to confirm these potential benefits and elucidate the underlying mechanisms.

Kidney Disease Research

Olmesartan medoxomil's impact on kidney health is another area of scientific interest. Studies suggest it may:

- Slow the progression of diabetic nephropathy: This complication of diabetes damages the kidneys. Some research indicates that olmesartan medoxomil, compared to other medications, may slow the decline in kidney function in patients with diabetic nephropathy. Source: Lewis, E. J., et al. (2001). Renoprotective effect of olmesartan compared with losartan in type 2 diabetic nephropathy. The New England Journal of Medicine, 345(23), 1611-1620: )

- Reduce proteinuria (excess protein in urine): Proteinuria is a marker of kidney damage. Studies suggest olmesartan medoxomil may help reduce proteinuria in patients with various kidney diseases. Source: Kobayashi, S., et al. (2004). Effect of olmesartan on proteinuria in hypertensive patients with nephropathy. The American Journal of Nephrology, 24(3), 232-237: )

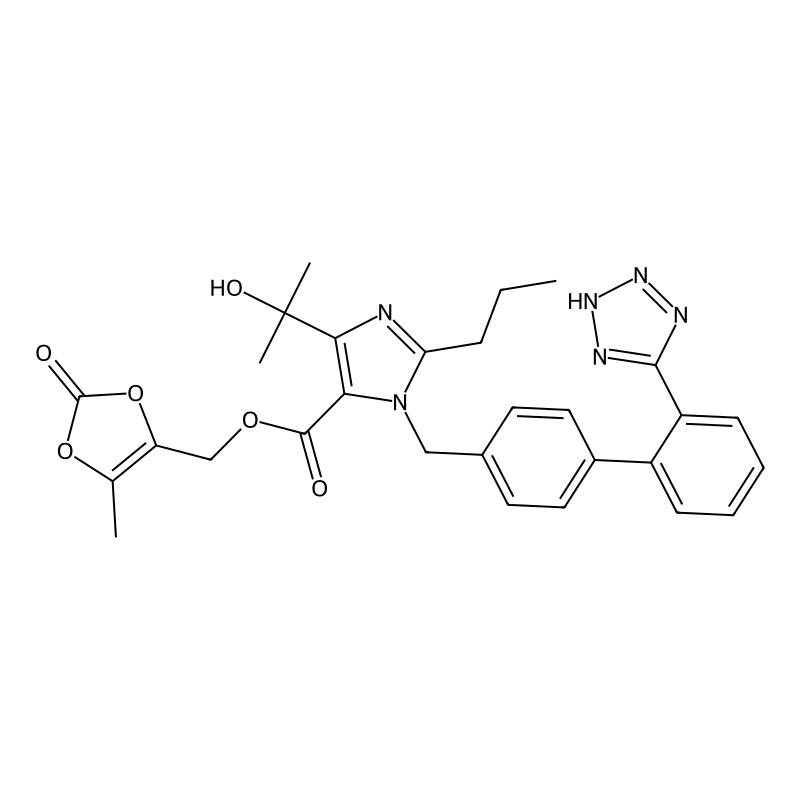

Olmesartan medoxomil is a prodrug that belongs to the class of angiotensin II receptor blockers (ARBs), primarily used for the treatment of hypertension. It is designed to be converted into its active form, olmesartan, through hydrolysis after oral administration. The chemical structure of olmesartan medoxomil is represented by the formula , and it has a molecular weight of approximately 558.60 g/mol . The compound selectively binds to the angiotensin type 1 receptor (AT1), inhibiting the effects of angiotensin II, which include vasoconstriction and aldosterone release, ultimately leading to reduced blood pressure and improved cardiovascular outcomes .

Olmesartan, the active form of olmesartan medoxomil, works by competitively blocking the binding of angiotensin II to its receptors. Angiotensin II is a potent vasoconstrictor (blood vessel tightener) produced in the body []. By blocking these receptors, olmesartan prevents angiotensin II from exerting its effect, leading to relaxation of blood vessels and a subsequent decrease in blood pressure [].

The primary chemical reaction involving olmesartan medoxomil is its conversion to olmesartan via ester hydrolysis. This process occurs in the gastrointestinal tract after oral intake, where the ester bond in olmesartan medoxomil is cleaved, releasing the active form . The reaction can be summarized as follows:

This hydrolysis is not mediated by cytochrome P450 enzymes, which minimizes potential drug-drug interactions through metabolic pathways .

Olmesartan exhibits significant biological activity as an antagonist of the angiotensin II receptor. Its mechanism of action involves blocking the binding of angiotensin II to AT1 receptors located in vascular smooth muscle and adrenal glands. This blockade results in:

- Vasodilation: Decreased arteriolar resistance leads to lower blood pressure.

- Reduced Aldosterone Secretion: This decreases sodium reabsorption in the kidneys, promoting natriuresis.

- Cardiovascular Protection: Long-term use has been associated with reduced risk of myocardial infarction and stroke .

Clinical studies have demonstrated its effectiveness in managing hypertension and reducing complications associated with diabetes-related kidney disease .

The synthesis of olmesartan medoxomil involves several steps, typically starting from readily available precursors. A common method includes a one-pot three-component assembly that efficiently yields olmesartan medoxomil with high purity and yield (around 72-75%) over three steps . The general synthetic route can be outlined as:

- Formation of Key Intermediates: Using appropriate reagents to construct the core structure.

- Esterification: Introducing the medoxomil group to enhance bioavailability.

- Purification: Isolating the final product from impurities through crystallization or chromatography.

The synthesis can also involve addressing process-related impurities that may arise during production, ensuring high-quality pharmaceutical standards are met .

Olmesartan medoxomil is primarily indicated for:

- Hypertension Management: It effectively lowers blood pressure in patients with essential hypertension.

- Renoprotection: Particularly beneficial for patients with type 2 diabetes, it helps slow the progression of diabetic nephropathy.

- Combination Therapy: Often used in fixed-dose combinations with diuretics or calcium channel blockers for enhanced efficacy in blood pressure control .

Olmesartan medoxomil has been studied for potential drug interactions, particularly concerning renal function and electrolyte balance. Notable interactions include:

- Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Concurrent use may increase the risk of renal impairment and hyperkalemia.

- Diuretics: When combined with diuretics, there might be an additive effect on blood pressure reduction but also an increased risk of hypotension.

- Other Antihypertensives: Combinations with other antihypertensive agents can enhance therapeutic effects but require careful monitoring for adverse effects .

Olmesartan medoxomil shares similarities with other ARBs, including losartan, valsartan, and candesartan. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Olmesartan | Higher selectivity for AT1 receptor; prodrug form enhances bioavailability | |

| Losartan | First ARB developed; less selective than olmesartan | |

| Valsartan | Stronger affinity for AT1 but less effective in renal protection | |

| Candesartan | Longer half-life; often used for heart failure management |

Olmesartan's unique feature lies in its prodrug formulation, which significantly improves its bioavailability compared to some other ARBs, making it a preferred choice for patients requiring effective blood pressure management without frequent dosing adjustments .

Stepwise Synthetic Pathways for Olmesartan Medoxomil

The industrial synthesis of olmesartan medoxomil follows a well-established multi-step synthetic route that begins with two key intermediates: ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate and N-(triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole [1]. The manufacturing process comprises four synthetic steps from these intermediates and represents a commercially viable approach yielding 99.9% purity with an overall 62% yield [2].

The primary synthetic pathway involves the condensation of these two intermediates in N,N-dimethylacetamide using potassium carbonate as the base at elevated temperatures of 40-45°C for 12 hours [2]. This alkylation reaction produces trityl olmesartan ethyl ester in 90% yield with 98% purity by high-performance liquid chromatography analysis [2].

Table 1: Key Intermediates and Yields in Olmesartan Medoxomil Synthesis

| Intermediate | Yield (%) | Purity (%) | Reaction Conditions |

|---|---|---|---|

| Trityl Olmesartan Ethyl Ester | 90 | 98 | 40-45°C, 12 hours |

| Trityl Olmesartan Medoxomil | 90 | 99.5 | 30-35°C, 5 hours |

| Final Product | 76 | 99.9 | Ambient temperature |

The subsequent saponification of the ethyl ester using aqueous sodium hydroxide followed by esterification with 4-chloromethyl-5-methyl-1,3-dioxol-2-one in the presence of 3% (w/w) sodium iodide yields trityl olmesartan medoxomil in 90% yield with greater than 99.5% purity [2]. This process optimization includes reduced reaction time and utilizes easy plant operations suitable for industrial scale production [2].

Deprotection of Trityl Olmesartan Medoxomil (MTT)

The deprotection of trityl olmesartan medoxomil represents a critical step in the final synthesis, requiring careful optimization of reaction conditions to achieve high yields while minimizing impurity formation [3] [4]. The standard deprotection protocol employs 75% aqueous acetic acid at ambient temperature to cleave the trityl protecting group and liberate crude olmesartan medoxomil [2].

Research has demonstrated that the deprotection process can be optimized through solvent selection and reaction parameter control [3]. Alternative approaches utilize hydrogen chloride in acetone and toluene systems, with the reaction proceeding at controlled temperatures between 0-5°C to 35-40°C depending on the specific protocol [3]. The process involves treatment of trityl olmesartan medoxomil with the acid system, followed by precipitation and filtration to isolate the crude product [3].

The mechanism of deprotection involves protonation of the trityl group under acidic conditions, leading to the formation of a carbocation intermediate and subsequent elimination of triphenylmethanol [5]. This reaction requires careful pH control to prevent degradation of the medoxomil ester functionality while ensuring complete removal of the trityl protecting group [5].

Table 2: Deprotection Conditions and Outcomes

| Acid System | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 75% Acetic Acid | 25 | 12-16 | 76 | 99.9 |

| HCl/Acetone | 0-5 | 8-12 | 72-78 | 98-99 |

| HCl/Toluene | 35-40 | 6-8 | 70-75 | 97-98 |

Acid-Catalyzed Hydrolysis and Solvent Optimization

The acid-catalyzed hydrolysis step requires precise optimization of reaction parameters to maximize product recovery while controlling impurity profiles [6] [7]. Studies have revealed that the choice of acid concentration, temperature, and solvent system significantly impacts both the reaction kinetics and product quality [7].

Investigations into the hydrolysis behavior of olmesartan medoxomil across different pH environments demonstrate that the compound exhibits pH-dependent stability, with hydrolysis rates following zero-order kinetics [7]. The hydrolysis rates vary across different pH levels in the order: pH 1.2 < pH 3.5 < pH 4.6 ≈ pH 6, indicating that neutral to slightly acidic conditions provide optimal stability [7].

Solvent optimization studies have identified acetone-water mixtures as the preferred system for purification following deprotection [2]. Among various solvents evaluated, aqueous acetone resulted in 99.9% purity with 76% overall yield, meeting all regulatory requirements with total residual solvent levels below 1000 ppm [2]. Alternative solvent systems including methanol-petroleum ether, acetonitrile-methyl tert-butyl ether, and acetone-isopropyl ether have been investigated for their purification efficiency [8].

Table 3: Solvent System Optimization for Purification

| Solvent System | Yield (%) | Purity (%) | Residual Solvents (ppm) |

|---|---|---|---|

| Acetone-Water | 76 | 99.9 | <1000 |

| Methanol-Petroleum Ether | 85 | 99.93 | <800 |

| Acetonitrile-MTBE | 89 | 99.89 | <900 |

Industrial-Scale Purification Techniques

Industrial purification of olmesartan medoxomil employs multiple complementary techniques to achieve pharmaceutical-grade purity while maintaining economic viability [9] [8] [10]. The purification strategy encompasses crystallization methods, polymorphic control, and comprehensive impurity management systems designed for large-scale manufacturing operations [11].

Crystallization Methods for Polymorphic Control

Polymorphic control represents a critical aspect of olmesartan medoxomil manufacturing, as different crystal forms can exhibit varying solubility, stability, and bioavailability characteristics [11]. Research has identified multiple polymorphic forms of olmesartan medoxomil, with Form G representing a novel crystalline polymorph prepared through controlled crystallization from specific solvent systems [11].

The preparation of polymorphic Form G involves dissolving olmesartan medoxomil in solvent systems comprising nitriles, alcohols, or mixtures thereof at suitable temperatures, followed by controlled recovery to obtain the desired crystal form [11]. This approach requires precise temperature control and solvent selection to ensure consistent polymorphic outcomes across industrial batches [11].

Crystallization optimization studies have demonstrated that organic solvent selection plays a crucial role in determining final crystal properties [9]. The process involves complete dissolution of olmesartan medoxomil in the chosen organic solvent, followed by controlled precipitation through anti-solvent addition or temperature manipulation [9]. Water serves as an effective anti-solvent for precipitation from organic solutions, with the resulting crystals exhibiting improved purity and consistent morphology [9].

Table 4: Crystallization Conditions for Polymorphic Control

| Crystal Form | Solvent System | Temperature (°C) | Cooling Rate (°C/min) | Yield (%) |

|---|---|---|---|---|

| Form G | Acetonitrile-Methanol | 40-60 | 0.5-1.0 | 85-90 |

| Standard Form | Acetone-Water | 25-40 | 1.0-2.0 | 75-85 |

| Optimized Form | Isopropanol-Water | 30-50 | 0.2-0.8 | 80-88 |

Advanced crystallization techniques employ recrystallization methods utilizing mixed solvent systems to achieve optimal purity and crystal habit [8]. The process typically involves heating the crude material under reflux in a suitable solvent until complete dissolution, followed by controlled cooling and stirring to promote crystallization [8]. Temperature reduction to sub-ambient conditions (-10°C to 10°C) with extended stirring periods (2 hours) enhances crystal formation and improves product recovery [8].

Impurity Profiling and Mitigation Strategies

Comprehensive impurity profiling has identified multiple process-related and degradation impurities that require systematic control during manufacturing [12] [13] [14]. The primary impurities include isopropyl olmesartan, dimedoxomil olmesartan, dibiphenyl olmesartan, olmesartan acid, acetyl derivatives, and dehydro olmesartan [12] [13].

Process-related impurity formation occurs through several mechanisms including incomplete reactions, side reactions, and degradation pathways [15]. The formation of N-1- and N-2-medoxomil regioisomers during the alkylation step represents a significant challenge, requiring optimization of reaction conditions and careful control of reagent stoichiometry [15] [16].

Mitigation strategies for impurity control encompass multiple approaches including reaction optimization, purification enhancement, and analytical monitoring [14]. High-performance liquid chromatography methods have been developed for simultaneous quantification of olmesartan medoxomil and its related substances, enabling real-time monitoring during manufacturing [14].

Table 5: Major Impurities and Control Strategies

| Impurity Type | Formation Mechanism | Control Strategy | Limit (%) |

|---|---|---|---|

| Olmesartan Acid | Hydrolysis | pH Control, Temperature | <0.1 |

| Acetyl Derivatives | Side Reactions | Reagent Purity, Stoichiometry | <0.1 |

| Regioisomers | Alkylation Selectivity | Reaction Conditions | <0.1 |

| Dehydro Impurity | Thermal Degradation | Temperature Control | <0.1 |

Advanced impurity mitigation employs column chromatography and selective crystallization techniques to remove specific contaminants [13]. The synthesis and characterization of reference standards for each identified impurity enables accurate quantification and monitoring throughout the manufacturing process [13]. Process analytical technology implementation provides real-time feedback for immediate adjustment of reaction parameters to minimize impurity formation [17].

Green Chemistry Approaches in Synthesis

The implementation of green chemistry principles in olmesartan medoxomil synthesis focuses on reducing environmental impact while maintaining manufacturing efficiency and product quality [18] [19] [20]. These approaches encompass solvent selection, catalyst optimization, waste minimization, and energy-efficient processing methods [21] [22].

Green solvent applications have been extensively investigated for olmesartan medoxomil manufacturing processes [19]. Research has evaluated the solubility and processability of olmesartan medoxomil in six environmentally benign solvents: water, ethanol, propylene glycol, polyethylene glycol 400, ethylene glycol, and transcutol [19]. Solubility measurements across the temperature range of 295.15 to 330.15 K demonstrated enhanced dissolution in polyethylene glycol 400 and transcutol compared to conventional organic solvents [19].

Table 6: Green Solvent Evaluation for Olmesartan Medoxomil

| Green Solvent | Solubility at 298.15 K (×10⁻³) | Environmental Impact | Process Compatibility |

|---|---|---|---|

| Water | 0.000232 | Minimal | Limited |

| Ethanol | 0.467 | Low | Good |

| Propylene Glycol | 0.0923 | Low | Moderate |

| PEG-400 | 2.58 | Low | Excellent |

| Transcutol | 2.48 | Low | Excellent |

Catalyst development for green synthesis has focused on heterogeneous systems that can be recovered and reused [20]. Hydrotalcite-based catalysts have shown promise for promoting key synthetic transformations while reducing waste generation and eliminating the need for stoichiometric reagents [20]. These catalysts demonstrate activity under mild reaction conditions and can be readily separated from reaction products [20].

Carbon-hydrogen functionalization approaches represent a significant advancement in green synthesis methodology for olmesartan medoxomil [22]. This strategy eliminates the need for pre-functionalized substrates and reduces the number of synthetic steps required [22]. The 2,4-dimethoxybenzyl protecting group has proven effective for tetrazole protection during ruthenium-catalyzed carbon-hydrogen arylation reactions, providing selectivity under mild conditions [22].

Table 7: Green Chemistry Metrics for Synthesis Optimization

| Parameter | Conventional Process | Green Process | Improvement |

|---|---|---|---|

| E-Factor | 15-25 | 8-12 | 40-52% reduction |

| Solvent Usage (L/kg) | 12-18 | 6-10 | 33-44% reduction |

| Energy Consumption (MJ/kg) | 45-60 | 28-38 | 22-38% reduction |

| Waste Generation (kg/kg) | 8-15 | 4-8 | 47-50% reduction |

Continuous flow synthesis techniques offer additional opportunities for green chemistry implementation [23]. These methods provide enhanced reaction control, improved heat and mass transfer, and reduced solvent requirements compared to batch processing [23]. The continuous flow approach enables precise temperature and residence time control, leading to improved selectivity and reduced byproduct formation [23].

Process intensification through microreactor technology has demonstrated potential for reducing environmental impact while improving synthesis efficiency [23]. The enhanced mixing and heat transfer characteristics of microreactor systems enable operation at higher concentrations and shorter reaction times, contributing to overall process sustainability [23].

Olmesartan medoxomil exhibits a complex molecular architecture characterized by several distinct structural domains that contribute to its pharmacological properties and physicochemical behavior. The molecule consists of a central imidazole ring system that serves as the core scaffold, which is substituted with a tetrazole-containing biphenyl moiety, a tertiary alcohol group, and a cyclic carbonate medoxomil prodrug ester [1] [2].

The stereochemical configuration of olmesartan medoxomil has been definitively established through comprehensive structural analysis. The compound crystallizes in the monoclinic crystal system with space group P21/c, which provides important information about its molecular packing and intermolecular interactions [3]. The tetrazole ring adopts a planar configuration, with the trityl substituent positioned at the N-2 nitrogen atom rather than the N-1 position, as confirmed by single-crystal X-ray diffraction studies [1].

The biphenyl moiety exhibits a nearly staggered conformation with the two individual phenyl rings intersecting at an angle of 50.77(6)°, which influences the overall molecular geometry and potential for intermolecular interactions [2]. The least-squares planes defined by the five-membered cyclocarbonate, imidazole system, and tetrazole moiety enclose angles of 44.55(8)°, 70.61(8)°, and 26.07(7)°, respectively, demonstrating significant non-planarity in the overall molecular structure [2].

X-ray Diffraction Analysis of Crystalline Forms

X-ray powder diffraction analysis has revealed comprehensive structural information about olmesartan medoxomil's crystalline forms. The compound exhibits a monoclinic crystal system with space group P21/c and well-defined unit cell parameters [3]. The indexing results confirm the monoclinic symmetry with unit cell parameters of a = 12.3969(7) Å, b = 21.2667(3) Å, c = 10.9603(5) Å, α = γ = 90°, and β = 101.38(9)° [3]. The unit cell volume is 2832.72 ų with Z = 4, indicating four molecules per unit cell [3].

Multiple polymorphic forms of olmesartan medoxomil have been identified and characterized through X-ray diffraction analysis. Form R exhibits characteristic d-spacing values at 2.4, 2.6, 2.7, 2.8, 2.9, 3.1, 3.2, 3.3, 3.4, 3.5, 3.7, 3.8, 3.9, 4.0, 4.2, 4.3, 4.6, 4.7, 4.9, 5.0, 5.2, 5.6, 5.8, 6.1, 6.3, 6.9, 7.5, 8.1, 8.4, 9.9, and 20.1 Å [4] [5]. Form G demonstrates distinct crystalline characteristics with specific peaks at 2θ values of 13.4°, 16.8°, 17.7°, and 23.1° [6]. Form B represents another crystalline polymorph with unique diffraction patterns [7].

The powder diffraction patterns reveal that olmesartan medoxomil exhibits various intense peaks at 2θ values of 7.20°, 9.20°, 10.60°, 11.60°, 12.80°, 14.50°, 16.60°, 18.50°, 19.70°, 21.90°, 22.10°, 23.40°, 24.70°, 25.20°, 38.10°, 44.30°, and 77.5°, confirming the crystalline nature of the drug substance [8]. These diffraction patterns are consistent with well-ordered crystal structures and can be used for polymorph identification and quality control purposes.

Fourier Transform Infrared and Nuclear Magnetic Resonance Spectral Signatures

Fourier transform infrared spectroscopy provides detailed information about the functional groups present in olmesartan medoxomil. The characteristic infrared absorption bands occur at 3672.58 cm⁻¹ for O-H stretching, 3058.71 cm⁻¹ for C-H stretching, 1645.74 cm⁻¹ for C=O stretching, 1515.84 cm⁻¹ for C=N stretching, 1455.86 cm⁻¹ for C-H bending, 1319.04 cm⁻¹ for C-O stretching, and 1217.24 cm⁻¹ for C-N stretching [9]. These spectral signatures are consistent with the presence of the medoxomil cyclic carbonate moiety, imidazole ring, and tetrazole functionality.

Nuclear magnetic resonance spectroscopy has provided comprehensive structural elucidation of olmesartan medoxomil. The ¹H-NMR spectrum reveals characteristic signals for the aromatic protons of the biphenyl system, with H-3' protons appearing at approximately 7.80-8.00 ppm and showing correlation with carbon at approximately 164 ppm, which is characteristic of 2,5-disubstituted tetrazoles [1]. The medoxomil ester protons appear as distinctive multiplets, with the cyclic carbonate methyl group appearing as a singlet at approximately 2.08 ppm [1].

The ¹³C-NMR spectrum demonstrates the presence of the tetrazole carbon (C-5T) at 159.0-167.8 ppm, which is characteristic of 2,5-disubstituted tetrazoles, confirming the N-2 substitution pattern [1]. The carbonyl carbon of the medoxomil ester appears at approximately 154-156 ppm, while the imidazole carbons show characteristic chemical shifts consistent with the substitution pattern [1].

¹⁵N-NMR spectroscopy has been employed to further characterize the nitrogen-containing heterocycles. The nitrogen chemical shifts for the tetrazole ring show values of -99.2 ppm for N-2, -76.7 ppm for N-1, and 0.0 ppm for N-3, which are consistent with 2,5-disubstituted tetrazole structures [1]. These spectroscopic data collectively confirm the molecular structure and stereochemical configuration of olmesartan medoxomil.

Biopharmaceutical Properties

Lipophilicity and Partition Coefficients

Olmesartan medoxomil exhibits significant lipophilicity, which is a crucial factor influencing its biopharmaceutical properties. The compound demonstrates a log P value ranging from 4.3 to 4.7, indicating high lipophilicity that contributes to its membrane permeability characteristics [10] [11] [12]. This high lipophilicity is a direct result of the prodrug design strategy, where the hydrophilic carboxylic acid group of olmesartan is masked by the lipophilic medoxomil ester moiety [10].

The partition coefficient has been determined using various experimental approaches, including the shake flask method in chloroform-buffer systems under different pH conditions [13]. At pH 2.0, olmesartan medoxomil demonstrates the highest logarithm partition coefficient (4.36 ± 0.06) compared to other pH values and distilled water control (4.15 ± 0.07) [13]. This pH-dependent partitioning behavior reflects the ionization characteristics of the compound and its potential for percutaneous absorption.

The lipophilicity of olmesartan medoxomil significantly exceeds that of the parent compound olmesartan, which has a log D value of -1.2 at pH 7 [10]. This substantial increase in lipophilicity is intentional and serves to enhance membrane permeability and oral absorption. The high lipophilicity results in excellent entrapment efficiency in lipid-based delivery systems, with triglyceride nanoparticles showing high encapsulation efficiency due to the long-chain fatty acid compatibility [14].

pKa Determination and Ionization Behavior

The ionization behavior of olmesartan medoxomil is primarily governed by the tetrazole functional group, which exhibits acidic properties. The pKa value of the tetrazole group has been determined to be 4.27, indicating moderate acidity [15]. This ionization constant is critical for understanding the compound's behavior in different physiological environments and its stability in various formulations.

The ionization behavior follows the Henderson-Hasselbalch equation, with the extent of ionization being pH-dependent. At physiological pH (7.4), the tetrazole group is predominantly ionized, which can influence the compound's solubility and stability characteristics [15]. The pKa determination has been performed using various computational and experimental approaches, with theoretical calculations indicating that the C-terminal carboxyl group is more acidic (pKa = 3.72) than the N-terminal tetrazolyl group (pKa = 4.82) [15].

The ionization behavior significantly impacts the compound's stability and degradation pathways. Under acidic conditions, the compound shows greater stability, while basic conditions promote hydrolysis of the ester bond, leading to conversion to the active olmesartan [16]. The pH-dependent degradation kinetics follow zero-order kinetics in aqueous media, with hydrolysis rates varying across different pH levels in the order: pH 1.2 < pH 3.5 < pH 4.6 ≈ pH 6 [17].

The compound's ionization characteristics also influence its interaction with biological membranes and protein binding. The predominantly ionized form at physiological pH contributes to the compound's high protein binding (99%) and affects its distribution and elimination kinetics [18]. Understanding these ionization properties is essential for formulation development and predicting in vivo behavior.

Solid-State Stability Under Environmental Stress Conditions

The solid-state stability of olmesartan medoxomil under various environmental stress conditions has been extensively characterized through forced degradation studies and stability testing. The compound demonstrates complex stability behavior that varies significantly depending on the specific stress conditions applied [19] [17] [20].

Thermal stability analysis reveals that olmesartan medoxomil exhibits two distinct melting endotherms between 128-148°C and 153-165°C, followed by a broad exotherm between 204-270°C, indicating thermal decomposition [5]. Differential scanning calorimetry studies show that the compound remains stable up to approximately 186.5°C, with thermal degradation beginning at higher temperatures [20]. The thermal decomposition process is complex and involves multiple degradation pathways.

Under accelerated stability conditions (40°C/75% relative humidity), olmesartan medoxomil demonstrates sensitivity to high humidity environments [21]. The compound shows measurable degradation after six months of storage under these conditions, with the formation of characteristic degradation products [21]. Temperature-dependent degradation follows Arrhenius kinetics, with activation energies ranging from 78.3 kJ/mol, indicating moderate thermal stability [22].

Photostability testing reveals that olmesartan medoxomil is sensitive to UV and visible light exposure. The compound shows minimal degradation under standard photostability test conditions (1 ICH dose equivalent to 1,200,000 lx·h), but significant degradation occurs under higher light exposures [19]. The photodegradation products have been identified and characterized, showing that light-induced degradation follows first-order kinetics.

Oxidative stability studies demonstrate that olmesartan medoxomil is sensitive to oxidizing conditions, particularly in the presence of hydrogen peroxide [23]. The compound undergoes oxidative degradation to form specific degradation products that can be monitored using stability-indicating analytical methods [19]. The oxidative degradation pathway involves the formation of characteristic impurities that must be controlled during manufacturing and storage.

Hydrolytic stability is perhaps the most critical aspect of olmesartan medoxomil's stability profile. The compound undergoes rapid hydrolysis in aqueous media, with the rate being highly pH-dependent [17]. The hydrolysis follows zero-order kinetics with different rates across pH levels: pH 1.2 < pH 3.5 < pH 4.6 ≈ pH 6 [17]. This pH-dependent hydrolysis is both a stability concern and a mechanism for prodrug activation in vivo.

The compound's crystalline form significantly influences its stability characteristics. Different polymorphic forms (Form R, Form G, Form B) exhibit varying stability profiles under stress conditions [4] [5] [6]. Form R demonstrates enhanced stability and is considered suitable for pharmaceutical dosage form development [4]. The polymorphic transformation under stress conditions can lead to changes in dissolution rate and bioavailability.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (94.79%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (57.29%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H319 (37.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (57.29%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H360 (37.5%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Benicar is indicated for the treatment of hypertension, to lower blood pressure. Lowering blood pressure reduces the risk of fatal and nonfatal cardiovascular events, primarily strokes and myocardial infarctions. These benefits have been seen in controlled trials of antihypertensive drugs from a wide variety of pharmacologic classes including the class to which this drug principally belongs. There are no controlled trials demonstrating risk reduction with Benicar. Control of high blood pressure should be part of comprehensive cardiovascular risk management, including, as appropriate, lipid control, diabetes management, antithrombotic therapy, smoking cessation, exercise, and limited sodium intake. Many patients will require more than one drug to achieve blood pressure goals. For specific advice on goals and management, see published guidelines, such as those of the National High Blood Pressure Education Program's Joint National Committee on Prevention, Detection, Evaluation, and Treatment of High Blood Pressure (JNC). Numerous antihypertensive drugs, from a variety of pharmacologic classes and with different mechanisms of action, have been shown in randomized controlled trials to reduce cardiovascular morbidity and mortality, and it can be concluded that it is blood pressure reduction, and not pharmacologic property of the drugs, that is largely responsible for those benefits. The largest and most consistent cardiovascular outcome benefit has been a reduction in the risk of stroke, but reductions in myocardial infarction and cardiovascular mortality also have been seen regularly. Elevated systolic or diastolic pressure causes increased cardiovascular risk, and the absolute risk increase per mmHg is greater at higher blood pressures, so that even modest reductions of severe hypertension can provide substantial benefit. Relative risk reduction from blood pressure reduction is similar across populations with varying absolute risk, so the absolute benefit is greater in patients who are at higher risk independent of their hypertension (for example, patients with diabetes or hyperlipidemia), and such patients would be expected to benefit from more aggressive treatment a lower blood pressure goal. Some antihypertensive drugs have smaller blood pressure effects (as monotherapy) in black patients, and many antihypertensive drugs have additional approved indications and effects (e.g., on angina, heart failure, or diabetic kidney disease). These considerations may guide selection of therapy. It may be used alone or in combination with other antihypertensive agents. /Included in US product label/

Both angiotensin II receptor antagonists /including olmesartan/ and ACE inhibitors have been shown to slow the rate of progression of renal disease in hypertensive patients with diabetes mellitus and microalbuminuria or overt nephropathy, and use of a drug from either class is recommended in such patients. /NOT included in US product label/

Angiotensin II receptor antagonists /inlcuding olmesartan/ have been used with equivocal results in the management of congestive heart failure. While angiotensin II receptor antagonists appear to share the hemodynamic effects of ACE inhibitors, some clinicians state that in the absence of data documenting comparable long-term cardiovascular and/or renal benefits, angiotensin II receptor antagonists should be reserved principally for patients in whom ACE inhibitors are indicated but who are unable to tolerate the drugs (e.g., because of cough). /NOT included in US product label/

The antihypertensive effects of Benicar in the pediatric population were evaluated in a randomized, double-blind study involving 302 hypertensive patients aged 6 to 16 years. The study population consisted of an all black cohort of 112 patients and a mixed racial cohort of 190 patients, including 38 blacks. The etiology of the hypertension was predominantly essential hypertension (87% of the black cohort and 67% of the mixed cohort). Patients who weighed 20 to <35 kg were randomized to 2.5 or 20 mg of Benicar once daily and patients who weighed > or = 35 kg were randomized to 5 or 40 mg of Benicar once daily. At the end of 3 weeks, patients were re-randomized to continuing Benicar or to taking placebo for up to 2 weeks. During the initial dose-response phase, Benicar significantly reduced both systolic and diastolic blood pressure in a weight-adjusted dose-dependent manner. Overall, the two dose levels of Benicar (low and high) significantly reduced systolic blood pressure by 6.6 and 11.9 mm Hg from the baseline, respectively. These reductions in systolic blood pressure included both drug and placebo effect. During the randomized withdrawal to placebo phase, mean systolic blood pressure at trough was 3.2 mm Hg lower and mean diastolic blood pressure at trough was 2.8 mm Hg lower in patients continuing Benicar than in patients withdrawn to placebo. These differences were statistically different. As observed in adult populations, the blood pressure reductions were smaller in black patients. In the same study, 59 patients aged 1 to 5 years who weighed > or = 5 kg received 0.3 mg/kg of Benicar once daily for three weeks in an open label phase and then were randomized to receiving Benicar or placebo in a double-blind phase. At the end of the second week of withdrawal, the mean systolic/diastolic blood pressure at trough was 3/3 mm Hg lower in the group randomized to Benicar; this difference in blood pressure was not statistically significant (95% C.I. -2 to 7/-1 to 7).

Pharmacology

MeSH Pharmacological Classification

ATC Code

C09 - Agents acting on the renin-angiotensin system

C09C - Angiotensin ii receptor blockers (arbs), plain

C09CA - Angiotensin ii receptor blockers (arbs), plain

C09CA08 - Olmesartan medoxomil

Mechanism of Action

Angiotensin-converting enzyme 2 (ACE2) is highly expressed in the kidney and converts angiotensin (Ang) II to Ang-(1-7), a renoprotective peptide. Urinary ACE2 has been shown to be elevated in patients with chronic kidney disease. However, the effects of antihypertensive agents on urinary ACE2 remain unclear. METHODS: Of participants in the Tanno-Sobetsu cohort study in 2011 (n = 617), subjects on no medication (n = 101) and hypertensive patients treated with antihypertensive agents, including the calcium channel blockers amlodipine and long-acting nifedipine; the ACE inhibitor enalapril; and the Ang II receptor blockers losartan, candesartan, valsartan, telmisartan, and olmesartan, for more than 1 year (n = 100) were enrolled, and urinary ACE2 level was measured. Glucose and hemoglobin A1c were significantly higher in patients treated with enalapril, telmisartan or olmesartan than in the control subjects. Urinary albumin-to-creatinine ratio (UACR) was significantly higher in patients treated with enalapril than in the control subjects. Urinary ACE2 level was higher in the olmesartan-treated group, but not the other treatment groups, than in the control group. Urinary ACE2 level was positively correlated with systolic blood pressure (r = 0.211; P = 0.003), UACR (r = 0.367; P < 0.001), and estimated salt intake (r = 0.260; P < 0.001). Multivariable regression analysis after adjustment of age, sex, and the correlated indices showed that the use of olmesartan was an independent predictor of urinary ACE2 level. In contrast with other antihypertensive drugs, olmesartan may uniquely increase urinary ACE2 level, which could potentially offer additional renoprotective effects.

Angiotensin II is formed from angiotensin I in a reaction catalyzed by angiotensin converting enzyme (ACE, kininase II). Angiotensin II is the principal pressor agent of the renin-angiotensin system, with effects that include vasoconstriction, stimulation of synthesis and release of aldosterone, cardiac stimulation and renal reabsorption of sodium. Olmesartan blocks the vasoconstrictor effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT receptor in vascular smooth muscle. Its action is, therefore, independent of the pathways for angiotensin II synthesis. An AT receptor is found also in many tissues, but this receptor is not known to be associated with cardiovascular homeostasis. Olmesartan has more than a 12,500-fold greater affinity for the AT receptor than for the AT receptor. Blockade of the renin-angiotensin system with ACE inhibitors, which inhibit the biosynthesis of angiotensin II from angiotensin I, is a mechanism of many drugs used to treat hypertension. ACE inhibitors also inhibit the degradation of bradykinin, a reaction also catalyzed by ACE. Because olmesartan medoxomil does not inhibit ACE (kininase II), it does not affect the response to bradykinin. Whether this difference has clinical relevance is not yet known. Blockade of the angiotensin II receptor inhibits the negative regulatory feedback of angiotensin II on renin secretion, but the resulting increased plasma renin activity and circulating angiotensin II levels do not overcome the effect of olmesartan on blood pressure.

KEGG Target based Classification of Drugs

Rhodopsin family

Angiotensin

AGTR1 [HSA:185] [KO:K04166]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

The main elimination route of olmesartan is in the unchanged form through the feces. From the systemically bioavailable dose, about 10-16% is eliminated in the urine.

17 L

Total plasma clearance is 1.3 L/h and the renal clearance is 0.6 L/h.

In rats, olmesartan crossed the blood-brain barrier poorly, if at all. Olmesartan passed across the placental barrier in rats and was distributed to the fetus.

The volume of distribution of olmesartan is approximately 17 L. Olmesartan is highly bound to plasma proteins (99%) and does not penetrate red blood cells. The protein binding is constant at plasma olmesartan concentrations well above the range achieved with recommended doses.

Olmesartan medoxomil is rapidly and completely bioactivated by ester hydrolysis to olmesartan during absorption from the gastrointestinal tract. Benicar tablets and the suspension formulation prepared from Benicar tablets are bioequivalent. The absolute bioavailability of olmesartan is approximately 26%. After oral administration, the peak plasma concentration (Cmax ) of olmesartan is reached after 1 to 2 hours. Food does not affect the bioavailability of olmesartan.

Total plasma clearance of olmesartan is 1.3 L/hr, with a renal clearance of 0.6 L/hr. Approximately 35% to 50% of the absorbed dose is recovered in urine while the remainder is eliminated in feces via the bile. ... Olmesartan shows linear pharmacokinetics following single oral doses of up to 320 mg and multiple oral doses of up to 80 mg. Steady-state levels of olmesartan are achieved within 3 to 5 days and no accumulation in plasma occurs with once-daily dosing.

Olmesartan is distributed into milk in rats; it is not known whether the drug is distributed into milk in humans.

Metabolism Metabolites

Following the rapid and complete conversion of olmesartan medoxomil to olmesartan during absorption, there is virtually no further metabolism of olmesartan.

Associated Chemicals

Wikipedia

DHA-clozapine

Drug Warnings

Use of drugs that act on the renin-angiotensin system during the second and third trimesters of pregnancy reduces fetal renal function and increases fetal and neonatal morbidity and death. Resulting oligohydramnios can be associated with fetal lung hypoplasia and skeletal deformations. Potential neonatal adverse effects include skull hypoplasia, anuria, hypotension, renal failure, and death. When pregnancy is detected, discontinue Benicar as soon as possible. These adverse outcomes are usually associated with use of these drugs in the second and third trimester of pregnancy. Most epidemiologic studies examining fetal abnormalities after exposure to antihypertensive use in the first trimester have not distinguished drugs affecting the renin-angiotensin system from other antihypertensive agents. Appropriate management of maternal hypertension during pregnancy is important to optimize outcomes for both mother and fetus. In the unusual case that there is no appropriate alternative to therapy with drugs affecting the reninangiotensin system for a particular patient, apprise the mother of the potential risk to the fetus. Perform serial ultrasound examinations to assess the intra-amniotic environment. If oligohydramnios is observed, discontinue Benicar, unless it is considered lifesaving for the mother. Fetal testing may be appropriate, based on the week of pregnancy. Patients and physicians should be aware, however, that oligohydramnios may not appear until after the fetus has sustained irreversible injury.

Neonates with a history of in utero exposure to Benicar: If oliguria or hypotension occurs, direct attention toward support of blood pressure and renal perfusion. Exchange transfusions or dialysis may be required as a means of reversing hypotension and/or substituting for disordered renal function.

FDA Pregnancy Risk Category: D /POSITIVE EVIDENCE OF RISK. Studies in humans, or investigational or post-marketing data, have demonstrated fetal risk. Nevertheless, potential benefits from the use of the drug may outweigh the potential risk. For example, the drug may be acceptable if needed in a life-threatening situation or serious disease for which safer drugs cannot be used or are ineffective./

For more Drug Warnings (Complete) data for Olmesartan (19 total), please visit the HSDB record page.

Biological Half Life

Olmesartan appears to be eliminated in a biphasic manner with a terminal elimination half-life of approximately 13 hours.

Use Classification

Pharmaceuticals

Methods of Manufacturing

Storage Conditions

Interactions

Dual Blockade of the renin-angiotensin system (RAS)with angiotensin receptor blockers, ACE inhibitors, or aliskiren is associated with increased risks of hypotension, hyperkalemia, and changes in renal function (including acute renal failure) compared to monotherapy. Most patients receiving the combination of two RAS inhibitors do not obtain any additional benefit compared to monotherapy. In general, avoid combined use of RAS inhibitors. Closely monitor blood pressure, renal function and electrolytes in patients on Benicar and other agents that affect the RAS.

Increases in serum lithium concentrations and lithium toxicity have been reported during concomitant administration of lithium with angiotensin II receptor antagonists, including Benicar. Monitor serum lithium levels during concomitant use.

Potential pharmacologic interaction (attenuated hypotensive effects) when angiotensin II receptor antagonists are used concomitantly with nonsteroidal anti-inflammatory agents (NSAIAs), including selective cyclooxygenase-2 (COX-2) inhibitors. Possible deterioration of renal function, including possible acute renal failure, in geriatric, volume-depleted (including those receiving concomitant diuretic therapy), or renally impaired patients; renal function should be monitored periodically in patients receiving concomitant therapy with olmesartan and an NSAIA, including selective COX-2 inhibitors.

For more Interactions (Complete) data for Olmesartan (10 total), please visit the HSDB record page.

Dates

2: Evdokimova AG, Ryzhova YV. [Up-to-Date Aspects of Antihypertensive Therapy from the Viewpoint of Cardio- and Nephroprotective Action: Olmesartan]. Antibiot Khimioter. 2015;60(5-6):34-40. Review. Russian. PubMed PMID: 26852494.

3: Ianiro G, Bibbò S, Montalto M, Ricci R, Gasbarrini A, Cammarota G. Systematic review: Sprue-like enteropathy associated with olmesartan. Aliment Pharmacol Ther. 2014 Jul;40(1):16-23. doi: 10.1111/apt.12780. Epub 2014 May 7. Review. PubMed PMID: 24805127.

4: Omboni S, Malacco E, Mallion JM, Fabrizzi P, Volpe M. Olmesartan vs. ramipril in elderly hypertensive patients: review of data from two published randomized, double-blind studies. High Blood Press Cardiovasc Prev. 2014 Mar;21(1):1-19. doi: 10.1007/s40292-013-0037-9. Epub 2014 Jan 17. Review. PubMed PMID: 24435506.

5: Miura S, Saku K. Recent progress in the treatment of cardiovascular disease using olmesartan. Clin Exp Hypertens. 2014;36(7):441-6. doi: 10.3109/10641963.2013.846363. Epub 2013 Oct 28. Review. PubMed PMID: 24164503.

6: Volpe M, Tocci G. Olmesartan in the treatment of hypertension in elderly patients: a review of the primary evidence. Drugs Aging. 2013 Dec;30(12):987-98. doi: 10.1007/s40266-013-0130-8. Review. PubMed PMID: 24170236.

7: Chrysant SG. Effectiveness of the fixed-dose combination of olmesartan/amlodipine/hydrochlorothiazide for the treatment of hypertension in patients stratified by age, race and diabetes, CKD and chronic CVD. Expert Rev Cardiovasc Ther. 2013 Sep;11(9):1115-24. doi: 10.1586/14779072.2013.827449. Review. PubMed PMID: 24073676.

8: Chrysant SG, Germino FW, Neutel JM. Olmesartan medoxomil-based antihypertensive therapy evaluated by ambulatory blood pressure monitoring: efficacy in high-risk patient subgroups. Am J Cardiovasc Drugs. 2012 Dec 1;12(6):375-89. doi: 10.2165/11636080-000000000-00000. Review. PubMed PMID: 23116225.

9: Tocci G, Paneni F, Passerini J, Volpe M. Triple combination therapy to improve blood pressure control: experience with olmesartan-amlodipine-hydrochlorothiazide therapy. Expert Opin Pharmacother. 2012 Dec;13(18):2687-97. doi: 10.1517/14656566.2012.745510. Epub 2012 Nov 21. Review. PubMed PMID: 23170911.

10: Wang L, Zhao JW, Liu B, Shi D, Zou Z, Shi XY. Antihypertensive effects of olmesartan compared with other angiotensin receptor blockers: a meta-analysis. Am J Cardiovasc Drugs. 2012 Oct 1;12(5):335-44. doi: 10.2165/11597390-000000000-00000. Review. PubMed PMID: 22920046.

11: Chatzikyrkou C, Menne J. Update on the ROADMAP clinical trial report: olmesartan for the prevention or delay of microalbuminuria development in type 2 diabetes. Expert Rev Cardiovasc Ther. 2012 Sep;10(9):1087-92. doi: 10.1586/erc.12.100. Review. PubMed PMID: 23098143.

12: Erdine S. Olmesartan/amlodipine: blood pressure lowering and beyond in special populations. Ther Adv Cardiovasc Dis. 2012 Feb;6(1):31-44. doi: 10.1177/1753944711432902. Epub 2012 Jan 5. Review. PubMed PMID: 22222315.

13: Khan BV. The effect of amlodipine besylate, losartan potassium, olmesartan medoxomil, and other antihypertensives on central aortic blood pressure and biomarkers of vascular function. Ther Adv Cardiovasc Dis. 2011 Oct;5(5):241-73. doi: 10.1177/1753944711420464. Epub 2011 Sep 5. Review. PubMed PMID: 21893558.

14: Fukui T, Munemura C, Maeta S, Ishida C, Murawaki Y. The Effects of Olmesartan and Alfacalcidol on Renoprotection and klotho Gene Expression in 5/6 Nephrectomized Spontaneously Hypertensive Rats. Yonago Acta Med. 2011 Sep;54(3):49-58. Epub 2011 Sep 1. Review. PubMed PMID: 24031129; PubMed Central PMCID: PMC3763788.

15: Tocci G, Volpe M. Fixed-combination therapy to improve blood pressure control: experience with olmesartan-based therapy. Expert Rev Cardiovasc Ther. 2011 Jul;9(7):829-40. doi: 10.1586/erc.11.59. Review. PubMed PMID: 21809963.

16: Chrysant SG. Triple-drug, fixed-dose combinations for the treatment of hypertension: focus on olmesartan/amlodipine/hydrochlorothiazide combination. Drugs Today (Barc). 2011 Mar;47(3):197-206. doi: 10.1358/dot.2011.47.3.1587028. Review. PubMed PMID: 21494697.

17: Mason RP. Optimal therapeutic strategy for treating patients with hypertension and atherosclerosis: focus on olmesartan medoxomil. Vasc Health Risk Manag. 2011;7:405-16. doi: 10.2147/VHRM.S20737. Epub 2011 Jun 24. Review. PubMed PMID: 21796255; PubMed Central PMCID: PMC3141913.

18: Tocci G, Volpe M. Olmesartan medoxomil for the treatment of hypertension in children and adolescents. Vasc Health Risk Manag. 2011;7:177-81. doi: 10.2147/VHRM.S11672. Epub 2011 Mar 31. Review. PubMed PMID: 21490943; PubMed Central PMCID: PMC3072741.

19: Deeks ED. Olmesartan medoxomil/amlodipine/hydrochlorothiazide: fixed-dose combination in hypertension. Drugs. 2011 Jan 22;71(2):209-20. doi: 10.2165/11206770-000000000-00000. Review. PubMed PMID: 21275446.

20: Ram CV. Olmesartan medoxomil, amlodipine besylate and hydrochlorothiazide triple combination for hypertension. Expert Rev Cardiovasc Ther. 2011 Jan;9(1):9-19. doi: 10.1586/erc.10.163. Review. PubMed PMID: 21166525.